molecular formula C10H12N2O B12877192 2-(Aminomethyl)-5-ethylbenzo[d]oxazole

2-(Aminomethyl)-5-ethylbenzo[d]oxazole

Cat. No.: B12877192
M. Wt: 176.21 g/mol
InChI Key: WPTJXMTVFKWQIM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-ethylbenzo[d]oxazole (CAS 1268026-43-2) is a high-purity benzoxazole derivative with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . Benzoxazoles are privileged structures in medicinal chemistry, known for their role as key building blocks in the synthesis of biologically active compounds . This compound features an aminomethyl side chain, which offers a versatile handle for further chemical modification and conjugation, making it a valuable intermediate in organic synthesis and drug discovery programs. Heterocyclic compounds containing nitrogen and oxygen, such as this benzoxazole, are extensively investigated for their pharmacological potential . Research into structurally similar 2-aminobenzothiazole derivatives has demonstrated significant anticancer properties, with mechanisms of action that include the inhibition of key cancer-related kinases and enzymes . For instance, such derivatives have shown potent activity against lung (A549) and breast (MCF-7) cancer cell lines in vitro, and can target enzymes like PI3Kγ, which is a crucial component in the PI3K/AKT/mTOR signaling pathway—a frequently dysregulated pathway in human cancers . The benzoxazole core is also recognized for its utility in material science, particularly in the development of fluorescent brighteners and dyes due to its stable aromatic nature and optical properties . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(5-ethyl-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C10H12N2O/c1-2-7-3-4-9-8(5-7)12-10(6-11)13-9/h3-5H,2,6,11H2,1H3

InChI Key

WPTJXMTVFKWQIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-ethylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminomethylphenol with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-5-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the ring structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. The compound can also inhibit certain enzymes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-(aminomethyl), 5-ethyl C₁₀H₁₂N₂O 176.22 Enhanced lipophilicity; reactive aminomethyl group for derivatization
5-Methyl-2-phenylbenzoxazole 5-methyl, 2-phenyl C₁₄H₁₁NO 209.25 Aromatic phenyl group increases rigidity; methyl improves metabolic stability
5-(Difluoromethyl)-2-ethoxybenzo[d]oxazole 2-ethoxy, 5-(difluoromethyl) C₁₀H₉F₂NO₂ 213.19 Electron-withdrawing difluoromethyl enhances stability; ethoxy improves solubility
2-Amino-5-methyloxazole 2-amino, 5-methyl C₄H₆N₂O 98.10 Simpler oxazole scaffold; lacks fused benzene ring, reducing complexity
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one Benzoxadiazole-triazole hybrid C₁₅H₁₆N₆O₂ 328.33 Hybrid structure with dual heterocycles; potential for fluorescence applications

Key Research Findings

Lipophilicity and Bioavailability: The ethyl group in this compound increases logP by ~0.5 units compared to methyl analogues, correlating with improved blood-brain barrier penetration in rodent models .

Electronic Effects : Difluoromethyl and ethoxy groups in related compounds alter electron density, enhancing receptor binding affinity in kinase inhibition assays .

Hybrid Structures : Benzoxazole-triazole hybrids (e.g., ) exhibit unique fluorescence properties, enabling applications in bioimaging .

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